molecular formula C19H19N3O2S3 B5823460 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5823460
M. Wt: 417.6 g/mol
InChI Key: RPXGPUSZYOBHRB-UHFFFAOYSA-N
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Description

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide features a 1,3,4-thiadiazole core substituted with benzylsulfanyl and sulfanylacetamide groups, linked to a 4-ethoxyphenyl moiety. Its structural complexity and functional groups make it a candidate for diverse biological activities, particularly in anticancer and antimicrobial applications. This analysis compares its physicochemical properties, spectral characteristics, and biological efficacy with structurally related analogs.

Properties

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S3/c1-2-24-16-10-8-15(9-11-16)20-17(23)13-26-19-22-21-18(27-19)25-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXGPUSZYOBHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 2-amino-1,3,4-thiadiazole.

    Introduction of benzylsulfanyl group: The 2-amino-1,3,4-thiadiazole is then reacted with benzyl chloride in the presence of a base to introduce the benzylsulfanyl group at the 5-position.

    Formation of acetamide derivative: The resulting intermediate is further reacted with 4-ethoxyphenylacetyl chloride to form the final product, 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfanyl derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Research indicates that derivatives of 1,3,4-thiadiazole can exhibit significant anti-proliferative effects against various cancer cell lines.

Case Study: Anticancer Effects on Cell Lines

A study evaluated several thiadiazole derivatives for their anticancer activity against LoVo (colon cancer) and MCF-7 (breast cancer) cell lines. The results showed that compounds similar to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide demonstrated IC50 values indicating effective inhibition of cell growth. For instance, a related derivative exhibited an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of treatment .

Antimicrobial Properties

Thiadiazole derivatives also exhibit promising antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes.

Research Insights

A study focusing on various thiadiazole compounds reported that certain derivatives showed potent antibacterial and antifungal activities. These compounds were tested against standard bacterial strains and demonstrated significant inhibition, suggesting their potential as new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that thiadiazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of thiadiazole derivatives.

Key Findings

Research has shown that modifications in the thiadiazole ring or substituents on the benzyl group can significantly alter biological activity. For instance, variations in substituent groups have been correlated with changes in anticancer efficacy and antimicrobial potency .

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with biological macromolecules such as proteins and nucleic acids. The compound may exert its effects by binding to specific molecular targets, disrupting normal cellular processes, and leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Benzylsulfanyl vs. Other Thioether Groups
  • Compound 5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Yield: 88%, Melting Point: 133–135°C . Structural similarity: Benzylthio group at position 5 of thiadiazole. Key difference: Phenoxyacetamide substituent instead of 4-ethoxyphenyl.
  • Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Yield: 82%, Melting Point: 138–140°C . Substituent impact: Chlorine on the benzyl group increases melting point compared to 5h, suggesting enhanced crystallinity.
  • Compound 4f (N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Ethoxyphenyl)Piperazin-1-yl)Acetamide):

    • Melting Point : 225–227°C .
    • Functional group: Ethoxyphenyl piperazine enhances thermal stability due to hydrogen bonding.

Acetamide Aryl Group Modifications

4-Ethoxyphenyl vs. Halogenated or Alkylated Phenyl Groups
  • Compound 4f ():

    • Biological Activity : Exhibits anticancer activity (tested against unspecified cell lines).
    • NMR Data : Ethoxy protons appear as triplet-quartet signals at δ 1.20 and 3.03 ppm, consistent with the target compound’s expected spectral profile .
  • Compound 3a-g (N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(4-(Trifluoromethyl)Phenyl)Acetamide):

    • Anticancer Activity : Active against MDA-MB-231 (breast), PC3 (prostate), and U87 (glioblastoma) cell lines .
    • Substituent effect: Trifluoromethyl group enhances lipophilicity and metabolic stability compared to ethoxy.
  • Compound 6f (N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamide):

    • Antimicrobial Activity : Potent against microbial species with low cytotoxicity .
    • Structural divergence: Oxadiazole core instead of thiadiazole reduces ring electronegativity.

Physicochemical Properties

Compound Name Yield (%) Melting Point (°C) Key Substituents
Target Compound N/A N/A Benzylsulfanyl, 4-ethoxyphenyl
5h 88 133–135 Benzylthio, phenoxy
5j 82 138–140 4-Chlorobenzylthio, phenoxy
4f N/A 225–227 4-Ethoxyphenyl piperazine
3a-g N/A N/A Trifluoromethylphenyl

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is part of a broader class of 1,3,4-thiadiazole derivatives known for their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibition properties.

Chemical Structure and Synthesis

The chemical structure of the compound can be broken down as follows:

  • Thiadiazole Core : The 1,3,4-thiadiazole ring is known for its pharmacological potential.
  • Substituents : The presence of benzylsulfanyl and ethoxyphenyl groups enhances its biological activity.

The synthesis typically involves nucleophilic substitution reactions leading to the formation of various thiadiazole derivatives. Spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . The following findings summarize its effectiveness:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values ranging from 2.32 µg/mL to 12.5 µg/mL against MCF-7 (breast cancer) and A431 (skin cancer) cell lines .
CompoundCell LineIC50 (µg/mL)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamideA431~2.32
Similar DerivativeMCF-712.5
Similar DerivativePC310.10
  • Mechanism of Action : The compound induces apoptosis in cancer cells through pathways involving Bax and Bcl-2 protein modulation, as well as inhibition of VEGFR-2 phosphorylation . This suggests that it may disrupt critical survival signals in cancer cells.

Antibacterial Activity

Thiadiazole derivatives have also demonstrated antibacterial properties :

  • Broad-Spectrum Activity : Compounds similar to this one have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies indicated effective inhibition against E. coli and S. aureus .
Bacterial StrainActivity Level
E. coliModerate
S. aureusGood

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor :

  • Carbonic Anhydrase Inhibition : Some derivatives have been identified as potent inhibitors of carbonic anhydrases (CA), with IC50 values reported as low as 16.7 nM for related compounds . This suggests potential applications in treating conditions like glaucoma and epilepsy.

Case Studies

  • Cytotoxicity in Cancer Research : A study demonstrated that a derivative closely related to this compound induced apoptosis in A431 cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins .
  • Antimicrobial Testing : In a comparative study, several thiadiazole derivatives were screened for antibacterial activity, showing that those with specific substituents had enhanced efficacy against resistant bacterial strains .

Q & A

Q. How do reaction fundamentals inform scalable reactor design for this compound?

  • Methodological Answer :
  • Scale-Up Challenges : Exothermic sulfanyl group coupling requires precise temperature control.
  • Solution : Use continuous-flow reactors with real-time IR monitoring to maintain reaction efficiency and safety at larger scales .

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